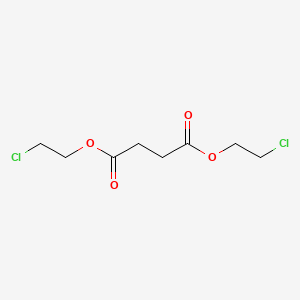

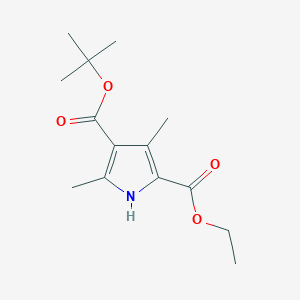

4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate" is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry. This analysis covers its synthesis, molecular structure, chemical reactions, properties, and analyses.

Synthesis Analysis

The compound is synthesized through a multistep chemical process. An optimization of the synthesis pathway for related pyrrole derivatives involves selective cyclization, highlighting the control achieved through lithium coordination and steric hindrance by tert-butyl ester groups (Nishio et al., 2011).

Molecular Structure Analysis

The molecular and crystal structure of similar pyrrole derivatives has been characterized by X-ray crystallography and DFT analyses. For example, compounds exhibit intramolecular hydrogen bonding, contributing to their stability. The crystal structure is often stabilized by O—H⋯N and O—H⋯O hydrogen bonds, as demonstrated in certain synthesized compounds (Çolak et al., 2021).

Chemical Reactions and Properties

These pyrrole derivatives undergo various chemical reactions based on their functional groups. The presence of tert-butyl and ethyl groups alongside the pyrrole core allows for reactions such as nucleophilic substitution and electrophilic addition, depending on the reacting partners. The synthesis and characterization of related compounds provide insights into the reactivity and functional group transformations (Andrews & Kwon, 2012).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are determined by the compound's molecular structure. The bulky tert-butyl groups introduce significant steric hindrance, affecting the compound's physical state and solubility in various solvents. Detailed physical property analysis is essential for understanding the compound's behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of "4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate" are influenced by the pyrrole core and the substituents attached to it. These properties include acidity/basicity, reactivity towards nucleophiles and electrophiles, and the potential for forming hydrogen bonds. Theoretical and experimental studies, such as those employing DFT and AIM analyses, offer deep insights into the compound's electronic structure and chemical reactivity (Singh et al., 2013).

Applications De Recherche Scientifique

-

Scientific Field: Early Discovery Research

- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results or Outcomes : There are no specific results or outcomes provided for this application .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Pyrrole-containing analogs, such as “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate”, are considered potential sources of biologically active compounds. They can be found in many natural products and have diverse therapeutic responses .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results or Outcomes : Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- Scientific Field: Diagnostic Medicine

- Application Summary : Pyrrole-containing compounds, such as “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate”, could potentially be used in diagnostic medicine .

- Methods of Application : These compounds could be used as diagnostic markers for pyrrole disorder or pyroluria, a biochemical abnormality resulting in the overproduction of pyrrole molecules .

- Results or Outcomes : The detection of these compounds could indicate improper hemoglobin synthesis, a key symptom of these disorders .

-

Scientific Field: Chemical Synthesis

- Application Summary : This compound is provided by Sigma-Aldrich to researchers as part of a collection of rare and unique chemicals . It can be used in the synthesis of other complex molecules .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results or Outcomes : There are no specific results or outcomes provided for this application .

-

Scientific Field: Alkaloid Synthesis

- Application Summary : Indole derivatives, such as “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate”, are prevalent moieties present in selected alkaloids .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Safety And Hazards

The safety and hazards associated with “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate” are not fully documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

Propriétés

IUPAC Name |

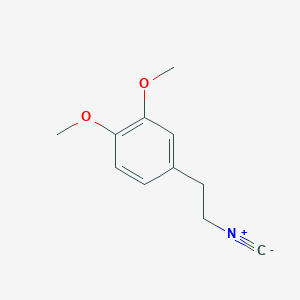

4-O-tert-butyl 2-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-7-18-13(17)11-8(2)10(9(3)15-11)12(16)19-14(4,5)6/h15H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZSZZJWWUQON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303191 |

Source

|

| Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |

CAS RN |

361380-77-0 |

Source

|

| Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.